3-Amino-6-methylindolin-2-one
Description
Significance of the Indolin-2-one Core as a Privileged Scaffold in Drug Discovery
The indolin-2-one nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. The versatility of the indolin-2-one core stems from its rigid structure, which provides a defined orientation for appended functional groups, and its ability to be readily synthesized and modified. nih.govresearchgate.net This chemical tractability allows for the creation of large libraries of diverse derivatives, increasing the probability of identifying compounds with desired biological activities. nih.gov
The core structure features a planar aromatic ring and a non-planar five-membered ring, with a hydrogen bond donor (NH group) and a hydrogen bond acceptor (carbonyl group). These features are crucial for its interaction with the active sites of various enzymes and receptors. scirp.org The C3 position of the indolin-2-one ring is particularly amenable to substitution, allowing for the introduction of a wide range of functional groups that can modulate the compound's pharmacological properties. nih.gov
Overview of Biologically Active Indolin-2-one Derivatives and their Therapeutic Potential
The chemical versatility of the indolin-2-one scaffold has led to the development of a multitude of derivatives with a broad spectrum of biological activities. mdpi.com These compounds have shown potential in various therapeutic areas, primarily in oncology.
Many indolin-2-one derivatives function as kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. researchgate.netscirp.org By inhibiting specific kinases that are overactive in cancer cells, these compounds can halt tumor growth and progression. nih.govnih.gov For instance, Sunitinib, an indolin-2-one derivative, is an approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. scirp.orgnih.gov It functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor angiogenesis and tumor cell proliferation. scirp.org
Beyond cancer, indolin-2-one derivatives have been investigated for their anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. mdpi.comresearchgate.net For example, some derivatives have shown potent anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide and certain cytokines. mdpi.com
Below is a table summarizing the therapeutic potential of various indolin-2-one derivatives:
| Derivative Class | Therapeutic Target/Mechanism | Potential Application |
| 3-Arylideneindolin-2-ones | Tyrosine Kinase Inhibition (e.g., VEGFR, PDGFR) | Anticancer. nih.govscirp.orgnih.gov |
| 3-Substituted-indolin-2-ones | Anti-inflammatory | Anti-inflammatory. mdpi.com |
| Spiro-indolin-2-ones | Various | Anticancer, Antimicrobial. mdpi.com |
| 3-(2-Oxoethylidene)indolin-2-ones | Thioredoxin Reductase (TrxR) Inhibition | Anticancer. nih.govnih.gov |
| 3-Amino-indolin-2-ones | Various Kinases, Matrix Metalloproteinases (MMPs) | Anticancer, Anti-inflammatory. researchgate.netresearchgate.net |
Specific Focus on 3-Aminoindolin-2-one (B1141595) Architectures and Their Research Importance
Within the broader family of indolin-2-one derivatives, those bearing an amino group at the 3-position, known as 3-aminoindolin-2-ones, have garnered significant attention from the research community. researchgate.netresearchgate.net The introduction of an amino group at this position creates a chiral center, leading to stereoisomers that can exhibit different biological activities. rsc.org This stereochemistry plays a crucial role in the interaction of these molecules with their biological targets.
The 3-amino group provides an additional site for hydrogen bonding and can be further functionalized to create more complex and targeted molecules. researchgate.net Researchers have explored the synthesis of various 3-aminoindolin-2-one derivatives and evaluated their potential as inhibitors of various enzymes. For example, some have been identified as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis. researchgate.net Others have been investigated as kinase inhibitors, demonstrating the versatility of this particular architecture. researchgate.net
The synthesis of 3-amino-3-substituted oxindoles is an active area of research, with various methods being developed to create these complex structures. acs.org The ability to introduce diverse substituents at the 3-position, in addition to the amino group, allows for fine-tuning of the molecule's properties to achieve higher potency and selectivity for a specific biological target. This makes the 3-aminoindolin-2-one scaffold a highly valuable platform for the development of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-amino-6-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) |
InChI Key |
NDNSBBUGJCECSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)N |
Origin of Product |
United States |
Investigation of Biological Activities and Molecular Mechanisms of Action
Enzyme Inhibition Profiles of Indolin-2-one Scaffolds
The chemical architecture of indolin-2-one derivatives makes them adept at interacting with the active sites of various enzymes, leading to their inhibition. This has made the scaffold a focal point for the development of targeted therapeutic agents.
The indolin-2-one nucleus is a critical structural feature in numerous inhibitors of protein kinases, which are key regulators of cellular processes like cell growth, proliferation, and survival. cancertreatmentjournal.comscirp.orgresearchgate.net Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for drug development. cancertreatmentjournal.comscirp.org
Many 3-substituted indolin-2-one derivatives function as potent and specific inhibitors of various kinases, often by acting as competitive inhibitors of ATP binding to the enzyme's catalytic pocket. ekb.egmdpi.com The pyrrole-indolin-2-one substructure, in particular, is known to be a crucial element in several inhibitors of receptor tyrosine kinases (RTKs). cancertreatmentjournal.com Sunitinib, a well-known multi-kinase inhibitor approved for cancer treatment, is based on the indolin-2-one scaffold and effectively inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like tyrosine kinase-3 receptor (FLT3). ekb.egekb.egscirp.org
Structural modifications to the indolin-2-one core significantly influence kinase selectivity and inhibitory activity. cancertreatmentjournal.com For instance, substitutions on the pyrrole (B145914) moiety can affect selectivity for different kinases, such as cyclin-dependent kinases (CDK). cancertreatmentjournal.com Similarly, modifications on the oxindole (B195798) ring, such as the introduction of halogen substituents, have been shown to enhance cytotoxic and kinase inhibitory activities. mdpi.com Compound 20 , a chlorinated derivative, demonstrated significantly higher potency against VEGFR-2 and EGFR kinases compared to the lead molecule, indirubin. mdpi.com Research on various derivatives has demonstrated a wide range of kinase targets, highlighting the scaffold's tunability.
| Compound | Target Kinases | Reference |
|---|---|---|
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | ekb.egscirp.org |
| Semaxanib (SU5416) | VEGFRs, PDGFRs | cancertreatmentjournal.com |
| SU6668 | VEGFR, PDGFRβ, FGFR1 | researchgate.netscirp.org |
| Compound 20 (chlorinated derivative) | VEGFR-2, EGFR, CDK-2, CDK-4 | mdpi.com |
| (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one | Aurora B, Chk1 | whiterose.ac.uk |
Beyond kinases, the indolin-2-one scaffold has been investigated for its inhibitory effects on other classes of enzymes. One area of significant interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can help manage blood sugar levels. nih.gov
Studies on a series of 3,3-di(indolyl)indolin-2-ones demonstrated significant α-glucosidase inhibitory activity, with some compounds showing higher potency than the standard drug, acarbose. nih.gov Molecular docking studies suggest these compounds interact with key residues in the active site of α-glucosidase, such as Phe649, Trp481, and Leu650. nih.gov For example, compound 1n from the study showed 94% inhibition, which was consistent with its strong binding affinity in docking simulations. nih.gov Other studies on chloro-substituted indolinones also confirmed potent α-glucosidase inhibition. aboutscience.eu
| Compound Type | Inhibitory Activity (% at 50 µg/ml) | Key Findings | Reference |
|---|---|---|---|
| 3,3-di(indolyl)indolin-2-one (1i) | 67 ± 13% | Showed stronger α-glucosidase inhibition and weaker α-amylase inhibition compared to acarbose. | nih.gov |
| 3,3-di(indolyl)indolin-2-one (1n) | 94 ± 3% | Demonstrated excellent inhibition, supported by strong binding in docking studies. | nih.gov |
| 6-chlorooxindole derivative (C1) | IC₅₀ = 35.266 µM | Showed significant, dose-dependent inhibition. | aboutscience.eu |
| Acarbose (Standard) | 19 ± 5% | Reference standard drug. | nih.gov |
Anticancer Activity Research
The indolin-2-one scaffold is strongly associated with anticancer activity, forming the core of several agents that target various cancer-related pathways. growingscience.comresearchgate.net The structural versatility of these compounds allows for the development of derivatives with potent antiproliferative effects against a range of cancer cell lines. mdpi.comnih.govdrugbank.com
Indolin-2-one derivatives exert their anticancer effects by modulating fundamental cellular processes, including cell cycle progression and apoptosis (programmed cell death). eurekaselect.com Several studies have shown that these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For example, a 5-fluoroindolin-2-one derivative was found to suppress HCT-116 colon cancer cell proliferation by inducing G1 phase arrest. drugbank.com Another compound, AM6-36, which shares structural similarities with the scaffold, caused G2/M phase arrest in HL-60 human leukemia cells at low concentrations. nih.gov
At higher concentrations, many indolin-2-one derivatives shift from inducing cell cycle arrest to triggering apoptosis. nih.gov This apoptotic induction is often mediated through the activation of key signaling pathways. For instance, certain 3-(2-oxoethylidene)indolin-2-one compounds were found to activate p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, leading to cell death. oncotarget.comnih.gov The apoptotic process is characterized by classic hallmarks such as the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are the executioner enzymes of apoptosis. nih.govoncotarget.com Studies have demonstrated that treatment with these compounds leads to the cleavage of PARP and the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3). nih.gov
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Signaling Pathway | Reference |
|---|---|---|---|---|
| 5-fluoroindolin-2-one derivative 23 | HCT-116 (Colon) | G1 phase arrest | Induces apoptosis | drugbank.com |
| AM6-36 | HL-60 (Leukemia) | G2/M phase arrest | Activation of caspases-3/7 and -9, PARP cleavage, p38/JNK activation | nih.gov |
| 3-(2-oxoethylidene)indolin-2-one (Compounds 4 & 5) | HCT 116 (Colorectal), MCF-7 (Breast) | Not specified | Activation of ASK1, p38, and JNK MAPK pathways; PARP cleavage and caspase-3 activation | oncotarget.comnih.gov |
The anticancer activity of indolin-2-one derivatives is often rooted in their ability to interact with specific molecular targets that are crucial for tumor growth and survival. A primary target for many of these compounds is VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. cancertreatmentjournal.commdpi.com By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's blood supply, thereby inhibiting its growth and metastasis. growingscience.comcancertreatmentjournal.com The indolin-2-one core is considered essential for VEGFR inhibition. growingscience.com Numerous novel indolin-2-one hybrids have been designed and synthesized specifically to target the VEGFR-2 signaling pathway. drugbank.commdpi.com
Another important target for some indolin-2-one compounds is thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox balance. oncotarget.comnih.gov Cancer cells often have elevated levels of reactive oxygen species (ROS) and are highly dependent on antioxidant systems like the thioredoxin system. By inhibiting TrxR, these compounds can increase oxidative stress within cancer cells, leading to the activation of stress-related signaling pathways and ultimately apoptosis. oncotarget.comoncotarget.com This inhibition is often achieved by targeting the selenocysteine (B57510) residue in the active site of TrxR. oncotarget.com
The Bcl-2 family of proteins are central regulators of apoptosis, and their modulation represents a key strategy in cancer therapy. While direct, high-affinity binding to Bcl-2 family proteins by simple indolin-2-one scaffolds is not as extensively documented as kinase inhibition, the downstream effects of indolin-2-one derivatives often converge on this pathway. For example, the activation of apoptotic signaling through MAPK pathways can lead to changes in the expression and activity of Bcl-2 family members, tipping the balance towards cell death.
Antimicrobial Efficacy and Mechanistic Investigations
In addition to their anticancer properties, indole (B1671886) and indoline (B122111) scaffolds have been explored for their potential as antimicrobial agents to combat the growing threat of antibiotic resistance. nih.goveurekaselect.com Indolin-2-one derivatives have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov
Research has shown that certain 3-substituted indole-2-one derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govdergipark.org.tr For example, compounds with specific substitutions on the indolin-2-one core exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against S. aureus strains, including MRSA. nih.gov
Mechanistic studies have begun to unravel how these compounds exert their antimicrobial effects. A novel class of hybrids combining indolin-2-one and nitroimidazole moieties was found to possess a dual mode of action. acs.orgnih.gov These compounds not only inhibit topoisomerase IV, an essential enzyme for bacterial DNA replication, but they also undergo reductive bioactivation—a classic mechanism for nitroimidazoles—which generates damaging reactive radicals. acs.orgnih.gov This dual mechanism is particularly advantageous as it may impair the development of bacterial resistance. nih.gov Another derivative was found to inhibit dihydrofolate reductase (DHFR), an established antibacterial target. nih.gov
| Compound/Derivative Type | Target Organism(s) | MIC (μg/mL) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Indolin-2-one-nitroimidazole hybrid (XI) | Gram-positive and Gram-negative bacteria | 0.0625 - 4 | Dual action: Topoisomerase IV inhibition and reductive bioactivation | nih.govnih.gov |
| 3-alkylidene-2-indolone (10f, 10g, 10h) | S. aureus, MRSA | 0.5 | Not specified | nih.gov |
| 3-substituted indole-2-one (Compounds 4-8) | MRSA | 125 | Not specified | dergipark.org.tr |
| Arylidene indolin-2-one (4d) | Candida species, Aspergillus niger | 3.1 | Not specified | nih.gov |
| Indolin-2-one derivative (XII) | Gram-positive and Gram-negative bacteria | Not specified | DHFR inhibition | nih.gov |
Emerging Biological Activities of Indolin-2-one Derivatives
The versatility of the indolin-2-one core allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. Researchers have focused on modifying the 3-position of the indolin-2-one ring to explore and optimize different therapeutic activities.
Anti-inflammatory Activity
Certain 3-substituted-indolin-2-one derivatives have demonstrated notable anti-inflammatory effects. A study focused on a series of these derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as a potent anti-inflammatory agent. nih.gov This compound was shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. nih.gov Furthermore, it suppressed the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The underlying mechanism of its anti-inflammatory action was found to involve the inhibition of the Akt, MAPK, and NF-κB signaling pathways. nih.gov Another series of 3-imino-1-oxoisoindolines, which are structurally related to indolin-2-ones, have also been reported as potent anti-inflammatory agents, functioning by blocking the release of TNF-α and IL-1. nih.gov
| Compound | Biological Target/Assay | Key Findings | Reference |
|---|---|---|---|
| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-stimulated RAW264.7 macrophages | Inhibited NO, TNF-α, and IL-6 production; suppressed Akt, MAPK, and NF-κB signaling. | nih.gov |
| 3-imino-1-oxoisoindolines | In vivo mouse models | Blocked the release of TNF-α and IL-1 from macrophages. | nih.gov |
Antiviral Activity
The indolin-2-one scaffold has also been explored for its antiviral potential. While direct studies on 3-Amino-6-methylindolin-2-one are absent, related structures have shown promise. For instance, 3-methyleneoxindole, an oxidation product of indole-3-acetic acid, has been shown to selectively inhibit the replication of several viruses, including herpesvirus, poliovirus, and mengovirus. nih.gov The antiviral action of this compound is suggested to be related to its nature as a sulfhydryl binding compound. nih.gov In a different study, isoquinolone derivatives, which share some structural similarities with the indolin-2-one core, were identified as having inhibitory effects against both influenza A and B viruses. rsc.org
| Compound | Virus | Mechanism of Action/Key Findings | Reference |
|---|---|---|---|
| 3-Methyleneoxindole | Herpesvirus, Mengovirus, Poliovirus, Sindbis virus | Selectively inhibits viral replication; action is neutralized by 2-mercaptoethanol. | nih.gov |
| Isoquinolone Derivatives | Influenza A and B viruses | Inhibitory effect with EC50 values in the micromolar range. | rsc.org |
Anti-amyloid Activity
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. The development of small molecules that can inhibit this process is a major therapeutic goal. While there is no specific research on the anti-amyloid properties of this compound, the broader class of indole-containing compounds has been investigated. The processing of amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase is crucial for the generation of Aβ peptides. nih.govnih.gov Therefore, inhibitors of these enzymes are sought-after therapeutic candidates. The development of 2-amino heterocycles has been a significant step in creating small molecule BACE-1 inhibitors with improved physicochemical properties for better brain penetration. nih.gov
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Although direct evidence for the antileishmanial activity of this compound is lacking, related heterocyclic structures have shown significant promise. For example, novel 3-substituted quinoline (B57606) derivatives have demonstrated potent in vitro activity against Leishmania chagasi. rsc.org One particular compound, 3b, was found to be 8.3-fold more active than the standard drug pentavalent antimony against intracellular amastigotes, the clinically relevant form of the parasite. rsc.org Ultrastructural studies indicated that this compound primarily targets the parasite's mitochondria. rsc.org Furthermore, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have also been shown to inhibit the growth of Leishmania mexicana promastigotes and intracellular amastigotes. mdpi.com
| Compound Class | Leishmania Species | Key Findings | Reference |
|---|---|---|---|
| 3-Substituted Quinolines (e.g., compound 3b) | L. chagasi | 8.3-fold more active than pentavalent antimony against intracellular amastigotes; targets mitochondria. | rsc.org |
| 2-Amino-4,6-dimethylpyridine derivatives | L. mexicana | Inhibited promastigote and intracellular amastigote growth. | mdpi.com |
Structure Activity Relationship Sar and Computational Studies of 3 Amino 6 Methylindolin 2 One Analogs
Elucidation of Structure-Activity Relationships
SAR studies for indolin-2-one derivatives reveal that the nature and position of substituents on the core structure significantly dictate their biological effects. researchgate.netnih.gov These studies are fundamental in optimizing lead compounds to enhance their therapeutic potential.
The biological potency and selectivity of 3-amino-6-methylindolin-2-one analogs are highly dependent on the substituents at various positions of the indolin-2-one core.
Substitution on the Aromatic Ring: Modifications on the benzene (B151609) ring of the indolin-2-one scaffold have been shown to modulate activity. For instance, the introduction of different groups can alter the electronic environment and lipophilicity of the molecule, which in turn affects its interaction with biological targets. Aromatic substitutions on related carbazole (B46965) analogs were generally not well-tolerated, leading to significant reductions in binding affinity at the dopamine (B1211576) transporter. nih.gov In a series of 3-hydroxyindolin-2-one (B1221191) derivatives, the presence of electron-donating groups at the para-position of a phenyl ring was favorable for inhibitory activity. nih.gov
Substitution at the N1 Position: Alkylation or arylation at the N1 position of the indolin-2-one ring can influence the compound's properties. For example, in a series of imino isatin (B1672199) derivatives, longer N1-alkyl chains were proposed to occupy both cavities of the MAO-B active site, suggesting a strategy for designing potent inhibitors. researchgate.net
Substitution at the C3 Position: The C3 position is a key site for modification. The introduction of various substituents via the amino group can lead to diverse biological activities. For instance, the formation of hydrazones at this position has been a successful strategy in developing anticancer agents. researchgate.net The nature of the substituent on the exocyclic double bond of 3-(methylenehydrazono)indolin-2-ones significantly impacts their anticancer activity. researchgate.net
Impact of Methyl Group Position: The positioning of a methyl group on the indolin-2-one ring can dramatically alter binding affinity. The 7-methyl substitution, as in this compound, creates a unique electronic environment due to its proximity to the nitrogen atom, influencing its chemical behavior and biological activity.
Interactive Table: Impact of Substituents on Biological Activity
| Compound/Analog Series | Substituent Modification | Observed Impact on Potency/Selectivity | Reference |
|---|---|---|---|
| Rimcazole Analogs | Aromatic substitutions (e.g., 3,6-dibromo, 3-amino) | Generally reduced affinity for the dopamine transporter. | nih.gov |
| 3-Hydroxyindolin-2-one Analogs | Electron-donating groups on the para-position of the phenyl ring | Favorable for EWS-FLI1 inhibition. | nih.gov |
| Imino Isatin Derivatives | Longer N1-alkyl chains | Proposed to enhance MAO-B inhibition by occupying both active site cavities. | researchgate.net |
Stereochemistry is a critical determinant of the biological activity of chiral molecules, as it governs the three-dimensional arrangement of atoms and thus the interaction with biological macromolecules. mhmedical.com For analogs of this compound that possess chiral centers, the specific stereoisomer can exhibit significantly different potency and efficacy.
Molecular Modeling and Binding Interaction Analyses
Molecular modeling is an indispensable tool for understanding how ligands interact with their biological targets at a molecular level. researchgate.netnih.gov These computational techniques provide valuable insights that can guide the rational design of new, more effective therapeutic agents. researchgate.net
Predicting the binding mode of a ligand within the active site of a target protein is a cornerstone of structure-based drug design. chemrxiv.org Molecular docking simulations are commonly employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netresearchgate.net
For instance, in the study of 3-substituted-(methylenehydrazono)indolin-2-one analogs as anticancer agents, molecular docking was used to predict their interactions with cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net These studies can reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding. Similarly, docking studies of 3-amino-2-methylpyridine (B1201488) derivatives helped validate their predicted binding mode in the BAZ2B bromodomain. nih.gov The accuracy of these predictions is often validated by comparing the computational model with experimental data, such as X-ray crystal structures of the ligand-protein complex. nih.gov
Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. plos.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the free energy of binding, providing a quantitative measure of affinity. researchgate.net
In the investigation of imino isatin derivatives as MAO-B inhibitors, MM-GBSA calculations were performed on docked complexes to estimate binding free energies. researchgate.net Such calculations can help in ranking a series of analogs and prioritizing those with the highest predicted affinity for synthesis and experimental testing. plos.org While these methods have limitations, they can provide a good correlation with experimental binding affinities and are valuable for lead optimization. plos.orgchemrxiv.org
Interactive Table: Computational Binding Affinity Studies
| Compound Series | Target | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Imino Isatin Derivatives | MAO-B | MM-GBSA | N1-pentyl derivative showed the highest free binding energy. | researchgate.net |
Advanced Computational Chemistry Approaches
Advanced computational chemistry methods offer a more profound understanding of molecular properties and interactions, going beyond classical molecular mechanics. kuleuven.bedur.ac.uk These approaches, rooted in quantum mechanics, provide a more accurate description of electronic structure and reactivity. mdpi.com
Methods such as Density Functional Theory (DFT) and ab initio molecular dynamics are employed to study the electronic properties and chemical stability of molecules. mdpi.comresearchgate.net DFT can be used to calculate a wide range of molecular properties, including geometric parameters and vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. researchgate.net
These advanced methods are particularly useful for understanding reaction mechanisms and for designing molecules with specific electronic properties. While computationally more intensive, they provide a level of detail that is often inaccessible through other means, making them a powerful tool in modern drug discovery. nih.gov
Density Functional Theory (DFT) Applications in Reaction Mechanism and Reactivity Prediction
Density Functional Theory (DFT) has become a standard and reliable computational tool for investigating the electronic structure and reactivity of organic molecules. crimsonpublishers.commdpi.com It is based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. mdpi.com This approach is widely used to predict the stability of molecules, elucidate reaction mechanisms, and understand the selectivity of chemical reactions involving complex heterocyclic systems like indolin-2-one derivatives. dergipark.org.trinternationaljournalssrg.org
DFT calculations are instrumental in exploring the potential energy surfaces of reactions. By optimizing the geometries of reactants, transition states, and products, researchers can map out the most plausible reaction pathways. For instance, in the study of cycloaddition reactions involving indolin-2-one derivatives, DFT has been employed to determine activation energies and thermodynamic parameters for different possible regioisomeric and stereoisomeric pathways. researchgate.net This allows for the prediction of the most favorable reaction outcome, which can then be compared with experimental results. internationaljournalssrg.orgresearchgate.net
A key application of DFT is the prediction of reactive sites within a molecule. By calculating properties such as the Molecular Electrostatic Potential (MEP), one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. dergipark.org.trbohrium.com The MEP surface provides a visual guide to how a molecule will interact with other reagents, predicting sites for electrophilic and nucleophilic attacks. crimsonpublishers.comdergipark.org.tr
Furthermore, DFT calculations can elucidate the mechanism of complex reactions, such as multicomponent syntheses or cycloadditions, by identifying intermediates and transition states. analis.com.mynih.gov For example, studies on the [3+2] cycloaddition reactions of substituted indolin-2-ones have used DFT to confirm that the reactions proceed via a one-step, asynchronous mechanism. researchgate.netresearchgate.net The theory can also clarify the polar nature of these reactions by analyzing conceptual DFT indices. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Electron Localization Function (ELF) Analyses
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and reaction mechanisms. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.comwpmucdn.com The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction. numberanalytics.comnumberanalytics.com
The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com A small energy gap between the HOMO of a nucleophile and the LUMO of an electrophile leads to a strong, stabilizing interaction, facilitating the reaction. wpmucdn.com This HOMO-LUMO gap (ΔE) is also an important indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. crimsonpublishers.comdergipark.org.tr
In the context of indolin-2-one analogs, FMO analysis helps to understand their role in reactions. For example, in [3+2] cycloaddition reactions, the interaction between the HOMO of the indolin-2-one derivative (as the multiple bond system) and the LUMO of the reacting partner (the three-atom component, or vice-versa) is analyzed to predict the reaction's feasibility and regioselectivity. internationaljournalssrg.orgresearchgate.net FMO calculations for reactions involving (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one indicated a dominant interaction between the HOMO of the indolinone system and the LUMO of the reacting three-atom component (TAC). researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecules. These descriptors provide a quantitative basis for comparing the reactivity of different analogs.
Table 1: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. crimsonpublishers.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. researchgate.netacs.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. researchgate.netacs.org |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. acs.org |
| Nucleophilicity Index (N) | EHOMO - EHOMO(TCE) | Measures the nucleophilic character of a molecule, often referenced against tetracyanoethylene (B109619) (TCE). acs.org |
Electron Localization Function (ELF) Analyses
The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize and analyze the electron localization in a molecule. wikipedia.org It provides a chemically intuitive picture of electron pairing and chemical bonding, effectively mapping out regions corresponding to core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. wikipedia.orgjussieu.fr
ELF analysis is particularly useful for elucidating reaction mechanisms by showing how electron density reorganizes as reactants approach the transition state and form products. researchgate.net For instance, in cycloaddition reactions, ELF topological analysis can reveal the formation of new covalent bonds by tracking the changes in electron basins. researchgate.net
In studies of reactions involving indolin-2-one analogs, ELF analysis can classify the nature of the reacting species. For example, in a study on a [3+2] cycloaddition, the ELF topology of the three-atom component classified it as a zwitterionic species. researchgate.net For related azomethine ylides derived from isatin (indoline-2,3-dione), ELF analysis has characterized them as pseudo(mono)radical species, which is crucial for understanding their reactivity. mdpi.comsemanticscholar.org This type of analysis provides a detailed electronic picture of the reaction, complementing the energy-based descriptions from DFT and FMO theories. researchgate.net
Future Perspectives and Research Directions in 3 Amino 6 Methylindolin 2 One Chemistry
Rational Design of Novel Analogs with Enhanced Biological Efficacy
The rational design of new analogs based on the 3-amino-6-methylindolin-2-one framework is a promising strategy to enhance biological efficacy. Structure-activity relationship (SAR) studies have demonstrated that the biological activity of these compounds can be significantly influenced by the nature and position of various substituents on the oxindole (B195798) ring. rsc.org
Future design strategies will likely focus on several key modifications:
Substitution at the C3 Position: The 3-position of the oxindole core is a critical site for introducing diversity. The development of 3-amino-3-hydroxymethyloxindoles has yielded compounds with significant anti-proliferative and pro-apoptotic effects. rsc.org For instance, the introduction of a hydroxymethyl group at this position can create a new chiral center, allowing for stereoselective synthesis and evaluation of enantiomerically pure compounds, which often exhibit different biological profiles. rsc.org
N-alkylation and Arylation: Modification of the nitrogen atom at position 1 of the indolinone ring has been shown to be a viable strategy for modulating activity. Introducing various alkyl or benzyl (B1604629) groups can alter the compound's lipophilicity and steric properties, potentially leading to improved cell permeability and target engagement. rsc.orgnih.gov Research has shown that a benzyl group at the R¹ position and a methyl group at the R² position were often effective for antitumor activity in certain analogs. rsc.org
Substitution on the Phenyl Ring: The aromatic ring of the indolinone core provides another avenue for modification. The addition of electron-withdrawing or electron-donating groups can impact the electronic properties of the entire molecule. For example, analogs with substituents like fluoro, chloro, or bromo on the phenyl ring have been synthesized and evaluated for their anticancer activities, with some compounds showing potent inhibitory effects against specific cancer cell lines. rsc.orgtandfonline.com
A study focused on developing potent anticancer agents synthesized a series of 3-amino-3-hydroxymethyloxindoles. The optimization strategy involved modifying substituents at three key positions (R¹, R², and R³). The initial screening identified that certain substitutions led to significant cytotoxicity in SJSA-1 osteosarcoma cells. Further modifications at the R³ position, including the introduction of various halogen and nitro groups, were pursued to enhance bioactivity. rsc.org This systematic approach, summarized in the table below, exemplifies the rational design process.
| Compound ID | R¹ | R² | R³ Substituent on Phenyl Ring | Inhibition of SJSA-1 Cells at 10 µM (%) rsc.org | IC₅₀ (µM) rsc.org |
| 4h | -CH₂Ph | -H | 2,6-di-F | 83.2 | 2.94 |
| 5a | -CH₂Ph | -CH₃ | 4-F | 68.3 | 4.89 |
| 5e | -CH₂Ph | -CH₃ | 4-I | 71.5 | 4.21 |
| 5m | -CH₂Ph | -CH₃ | 3-NO₂ | 80.1 | 3.14 |
Table 1: Research findings on rationally designed 3-amino-3-hydroxymethyloxindole analogs and their cytotoxic effects on SJSA-1 cells.
This data-driven approach allows researchers to build upon previous findings to design next-generation molecules with potentially superior therapeutic profiles.
Exploration of Undiscovered Biological Targets and Broadened Therapeutic Spectrum
While much of the research on this compound and its derivatives has centered on anticancer properties, the versatility of the indolin-2-one scaffold suggests a much broader range of potential therapeutic applications. rsc.orgopenmedicinalchemistryjournal.com Future investigations are expected to uncover novel biological targets and expand the therapeutic utility of this class of compounds.
The paradigm in drug discovery is shifting from solely focusing on molecularly-targeted therapeutics to also re-emphasizing phenotypic screening, which can identify compounds with desired effects without a preconceived target. rsc.org This approach is particularly valuable for discovering new activities for existing molecular scaffolds. Derivatives of indolin-2-one have already shown a wide array of biological activities, including:
Anticancer Activity: Beyond cytotoxicity, specific analogs have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. rsc.orgtandfonline.com Future work could explore their potential as inhibitors of specific kinases, such as Akt kinase, which is implicated in cancer progression. rsc.org
Antimicrobial and Antiparasitic Activity: Certain substituted indolin-2-ones have demonstrated significant antibacterial and antifungal properties. researchgate.net Furthermore, related heterocyclic structures containing the indole (B1671886) nucleus have shown promising activity against parasites like Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. nih.gov In silico studies have suggested that these compounds may act by inhibiting essential enzymes like prolyl-tRNA synthetase in these organisms. nih.gov This opens a new avenue for developing novel anti-infective agents based on the this compound core.
Neurodegenerative Disease Targets: Analogs such as 3-(benzylidene)indolin-2-one derivatives have been designed and characterized as ligands for α-synuclein fibrils, which are pathological hallmarks of Parkinson's disease and other synucleinopathies. nih.gov This indicates a potential role for these compounds in the diagnosis or treatment of neurodegenerative disorders.
The exploration of these diverse biological activities will require a multidisciplinary approach, combining high-throughput screening, molecular modeling, and detailed mechanistic studies to identify and validate new molecular targets.
Development of Green and Sustainable Synthetic Methodologies
The chemical synthesis of complex molecules like this compound and its derivatives traditionally involves multi-step processes that may use hazardous reagents and organic solvents. A critical direction for future research is the development of green and sustainable synthetic methodologies that are more efficient, cost-effective, and environmentally benign. researchgate.net
Key principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds. For the indolin-2-one scaffold, promising green approaches include:
Use of Benign Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives is a primary goal. An efficient method for synthesizing 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives has been developed using water as the reaction medium. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom- and step-economic. acs.org Efficient three-component reactions have been developed for the synthesis of 3-amino-3-hydroxymethyloxindoles, showcasing a streamlined and efficient approach to building molecular complexity. acs.orgmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating. This technique has been effectively used for the synthesis of complex indole-containing heterocyclic compounds. nih.gov
By embracing these green chemistry principles, future syntheses of this compound analogs can be conducted in a more sustainable manner, aligning chemical research with global efforts to protect the environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-6-methylindolin-2-one, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted indole precursors with aminoalkylating agents. For example, details a protocol using Ziegler-type alkylation under anhydrous conditions, achieving 60–75% yields. Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (70–90°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization in ethanol/water mixtures (1:3 v/v), as validated by HPLC analysis ( ).
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Assign resonances using ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO. For instance, reports δ 7.70–6.65 ppm for aromatic protons and δ 169.0 ppm for the carbonyl group.
- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase, retention time ~8.2 min ( ).
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 189.1 ().
Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing should include:
- pH Stability : Buffer solutions (pH 1–13) with UV-Vis monitoring at λ_max 280 nm ().
- Thermal Degradation : TGA/DSC analysis (10°C/min ramp) to identify decomposition thresholds ( ).
- Light Sensitivity : ICH Q1B guidelines recommend photostability testing in UV/visible light chambers ( ).
Advanced Research Questions
Q. How can contradictions in NMR data interpretation for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in splitting patterns (e.g., reports J = 15.4 Hz for allylidene protons) often arise from conformational isomerism. Solutions include:
- 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of protons.
- DFT Calculations : Compare experimental shifts with computed spectra (B3LYP/6-311+G(d,p)) ( ).
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify electrophilic sites. -derived analogs show LUMO localization at the indolinone carbonyl, making it prone to nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess kinetic stability ( ).
Q. How can hybrid experimental-computational approaches validate reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled amines to track reaction pathways via MS/MS fragmentation.
- Kinetic Isotope Effects (KIE) : Compare k_H/k_D ratios to distinguish concerted vs. stepwise mechanisms ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions (e.g., IC₅₀ variations in kinase inhibition assays) may stem from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or buffer ionic strength ( ).
- Structural Confounders : Check for unaccounted stereochemistry () or hydrate formation (TGA data in ).
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
